3-(2-Methylcyclopropyl)prop-2-ynoic acid
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Overview
Description
3-(2-Methylcyclopropyl)prop-2-ynoic acid is an organic compound with the molecular formula C7H8O2 It is a derivative of propiolic acid, featuring a cyclopropyl group substituted at the second position of the prop-2-ynoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylcyclopropyl)prop-2-ynoic acid can be achieved through several methods. One common approach involves the alkylation of propiolic acid with a suitable cyclopropyl derivative under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the propiolic acid, followed by the addition of the cyclopropyl halide.
Industrial Production Methods
Industrial production of this compound may involve the large-scale oxidation of propargyl alcohol at a lead electrode, similar to the production of propiolic acid . This method ensures high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylcyclopropyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as sodium azide (NaN3) or halogens (Br2, Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes or alkenes.
Scientific Research Applications
3-(2-Methylcyclopropyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylcyclopropyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propiolic Acid: The simplest acetylenic carboxylic acid, used as a precursor in the synthesis of 3-(2-Methylcyclopropyl)prop-2-ynoic acid.
Methyl Propiolate: An ester derivative of propiolic acid, used in organic synthesis.
Ethyl Propiolate: Another ester derivative, similar in reactivity to methyl propiolate.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic interactions in chemical reactions.
Properties
Molecular Formula |
C7H8O2 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-(2-methylcyclopropyl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H8O2/c1-5-4-6(5)2-3-7(8)9/h5-6H,4H2,1H3,(H,8,9) |
InChI Key |
GTVVFVNOQSJAMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C#CC(=O)O |
Origin of Product |
United States |
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